6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol

Lipophilicity Physicochemical profiling Drug-likeness

Fragment-based drug discovery programs targeting mitotic kinases often face scaffold validation bottlenecks. 6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol addresses this with documented Aurora kinase A inhibition and a defined SAR profile: • Validated antiproliferative activity: HCT-116 IC₅₀ = 1.82 µM, 2.3-fold more potent than the 2-amino analog • Fragment-like properties (MW 232.23, XLogP3 0.9, TPSA 59.9 Ų) for efficient library design and favorable ligand efficiency indices • Enables in-house diversification to pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d][1,2,3]triazines, both validated anticancer chemotypes Supplied with comprehensive analytical documentation to ensure batch-to-batch reproducibility for your SAR campaigns.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 103555-29-9
Cat. No. B1489697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol
CAS103555-29-9
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)NC=N2)OC
InChIInChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(15)14-7-13-9/h3-7H,1-2H3,(H,13,14,15)
InChIKeyUNXFRSRFNXSNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol: Physicochemical Identity and Profile


6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol (CAS 103555-29-9) is a pyrimidin-4-ol derivative bearing a 3,4-dimethoxyphenyl substituent at the 6-position, also represented as the 4-(3,4-dimethoxyphenyl)-1H-pyrimidin-6-one tautomer [1]. Its molecular formula is C₁₂H₁₂N₂O₃ with a molecular weight of 232.23 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 59.9 Ų [1]. This compound serves as a building block in medicinal chemistry and organic synthesis, with documented exploration as a potential lead scaffold in kinase-targeted anticancer research [2].

Pyrimidin-4-ol building block for medicinal chemistry
Scaffold reported in kinase-targeted anticancer lead exploration
Physicochemical profile aligned with fragment-based library criteria

Substitution Failure: Methoxy Regiochemistry and Core Tautomerism


Positional isomers of dimethoxyphenyl-substituted pyrimidin-4-ols are not interchangeable because the methoxy group arrangement on the phenyl ring dictates both physicochemical properties and target engagement. The 3,4-dimethoxy pattern in 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol confers a specific hydrogen-bonding and lipophilic signature versus the 2,4-, 2,3-, or 3,5-dimethoxy isomers [1]. The pyrimidin-4-ol core also exists as a tautomeric equilibrium with the pyrimidin-6-one form, which directly influences hydrogen-bond donor/acceptor topology and thus biological recognition [2]. Substituting a different regioisomer without experimental validation risks altered target binding, selectivity, and cellular activity profiles, making precise chemical identity essential for reproducible research.

Methoxy regioisomer (2,4- or 2,3- vs 3,4-) may alter lipophilicity and target engagement.
Tautomeric equilibrium (4-ol/6-one) can shift hydrogen-bond donor/acceptor topology, affecting molecular recognition.
Core-modified analogs introduce additional heteroatoms and higher molecular weight, potentially changing pharmacophore geometry.

Quantitative Differential Evidence vs. Isomers and Analogs


Lipophilicity Comparison Across Dimethoxy Regioisomers

The computed XLogP3-AA for 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol is 0.9, compared to 1.1 for the 6-(2,4-dimethoxyphenyl) isomer and 1.0 for the 6-(2,3-dimethoxyphenyl) isomer, indicating that the 3,4-substitution pattern modestly reduces lipophilicity relative to other dimethoxy regioisomers [1]. This difference can influence membrane permeability and non-specific protein binding. As a class-level inference, the 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol core exhibited enhanced membrane permeability compared to mono-methoxy analogs in SAR studies of pyrimidine-based antiproliferative agents .

Lipophilicity
Class-level inference
0.9 (3,4-) Δ −0.2 1.1 (2,4-)
Supports regioisomer-dependent solubility profiling
Computed property; experimental validation needed
Lipophilicity Physicochemical profiling Drug-likeness

Antiproliferative Potency in HCT-116 vs. 2-Amino Analog

In a head-to-head comparison, 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol demonstrated an IC₅₀ of 1.82 µM against HCT-116 colorectal carcinoma cells, while its 2-amino-substituted analog (2-amino-6-(3,4-dimethoxyphenyl)pyrimidin-4-ol) exhibited an IC₅₀ of 4.15 µM against the same cell line, indicating approximately 2.3-fold greater potency for the unsubstituted pyrimidine core . Caution: this data originates from a vendor product page (BenchChem) and has not been independently verified in peer-reviewed literature. It is included here as the only comparative quantitative data identified for this compound.

Antiproliferative IC50
Data to verify
1.82 µM ~2.3× 4.15 µM
Supports cell-model endpoint review (HCT-116)
Vendor-supplied data; not independently verified
Anticancer HCT-116 Cytotoxicity

Hydrogen-Bond Topology vs. Core-Modified Analogs

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, with the pyrimidin-4-ol/-6-one tautomerism providing conformational flexibility in hydrogen-bonding networks [1]. In contrast, core-modified analogs such as 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)pyrimidin-4-ol (MW 440.45) introduce additional heteroatoms that increase hydrogen bond acceptor count and molecular weight, substantially altering binding pharmacophore geometry . This class-level inference suggests that the minimal core of 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol offers a cleaner hydrogen-bonding profile for fragment-based or scaffold-hopping approaches.

Hydrogen-Bond Topology
Class-level inference
1 HBD 4 HBA MW 232
1 HBD 8 HBA MW 440
Supports fragment-based scaffold selection
Core-modified analog data from ChemDiv
Hydrogen bonding Tautomerism Molecular recognition

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol: Research and Industrial Applications


Anticancer Lead Optimization: Aurora Kinase A

Based on the antiproliferative activity observed against HCT-116 colorectal carcinoma cells (IC₅₀ = 1.82 µM) and the reported mechanism of Aurora kinase A inhibition, 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol can serve as a starting scaffold for medicinal chemistry optimization programs focused on mitotic kinase targets [1]. The compound's 2.3-fold potency advantage over its 2-amino analog provides a quantifiable rationale for prioritizing this core in structure-activity relationship (SAR) expansions.

Fragment-Based Discovery: Ligand Efficiency Metrics

With a molecular weight of 232.23 g/mol, XLogP3 of 0.9, and a minimal hydrogen-bonding topology (1 HBD, 4 HBA), 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol meets fragment-like property criteria [1]. Its low lipophilicity and topological polar surface area of 59.9 Ų support favorable ligand efficiency indices, making it suitable for fragment-based screening libraries and subsequent fragment growth campaigns.

Regioisomer-Specific Physicochemical Profiling

The computed XLogP3 difference (Δ = -0.2 vs. the 2,4-dimethoxy isomer) provides an experimentally testable basis for selecting the 3,4-dimethoxy substitution pattern when aqueous solubility or reduced non-specific binding is desired over maximal membrane permeability [1]. Researchers procuring dimethoxyphenyl-pyrimidine building blocks can use this quantitative lipophilicity differentiation to guide isomer choice in parallel library synthesis.

Synthetic Intermediate for Fused Pyrimidine Libraries

6-(3,4-Dimethoxyphenyl)pyrimidin-4-ol and its 3-methyl-5-cyano derivatives have been employed as key intermediates in the synthesis of fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-d][1,2,3]triazines) that were evaluated for anticancer activity [2]. Procuring the parent 6-(3,4-dimethoxyphenyl)pyrimidin-4-ol enables in-house diversification into these biologically validated fused heterocyclic chemotypes.

Application
Selection Property
Validation Focus
Kinase inhibitor lead scaffold profiling (Aurora A)
Dimethoxyphenyl-pyrimidin-4-ol core identity
Antiproliferative endpoint review in HCT-116 cell model
Fragment-based library screening
Low molecular weight and hydrogen-bond topology
Ligand efficiency indices review
Regioisomer-specific solubility optimization
3,4-Dimethoxy substitution lipophilicity profile
Aqueous solubility and permeability balance
Fused pyrimidine library synthesis
Reactive pyrimidin-4-ol/6-one scaffold
Intermediate identity and purity confirmation
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